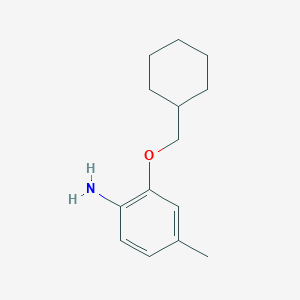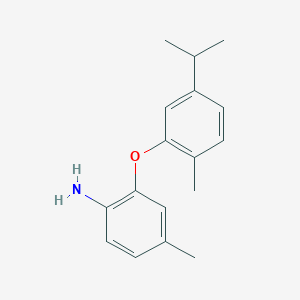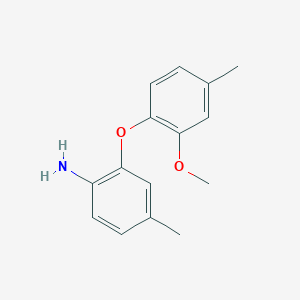
5-Fluoro-2-(3-phenylpropoxy)aniline
Overview
Description
5-Fluoro-2-(3-phenylpropoxy)aniline is a biochemical compound with the molecular formula C15H16FNO and a molecular weight of 245.3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(3-phenylpropoxy)aniline is represented by the SMILES notation: C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)F)N . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-(3-phenylpropoxy)aniline include a molecular weight of 245.3 and a molecular formula of C15H16FNO . Further details such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Fluorinated Compounds in Cancer Research
Fluorinated compounds, such as 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine, UFT, S-1), play a critical role in cancer chemotherapy, especially for treating solid tumors like those of the breast, gastrointestinal tract, and colorectum. These compounds are studied for their effectiveness in inhibiting tumor growth and for their pharmacokinetics, aiming to improve therapeutic outcomes while minimizing toxicity (Malet-Martino & Martino, 2002; Gmeiner, 2020). The modification of fluorouracil compounds, potentially including derivatives like "5-Fluoro-2-(3-phenylpropoxy)aniline," is a significant area of research for developing more effective and less toxic chemotherapeutic options.
Organic Synthesis and Drug Development
In organic chemistry, fluorinated compounds are valuable for their unique reactivity and properties, contributing to the synthesis of complex molecules. For instance, fluorinated intermediates are crucial in synthesizing anti-inflammatory and analgesic drugs, demonstrating the importance of fluorine in modifying biological activity and drug properties (Qiu et al., 2009). This aspect underscores the potential utility of "5-Fluoro-2-(3-phenylpropoxy)aniline" in synthesizing new therapeutic agents.
Development of Chemosensors
Fluorinated anilines and their derivatives are also explored for creating sensitive and selective chemosensors. These sensors can detect a wide range of analytes, including metal ions and organic compounds, showcasing the versatility of fluorinated compounds in analytical applications (Roy, 2021). The unique electronic properties of fluorine atoms contribute to the development of highly effective chemosensors, suggesting that compounds like "5-Fluoro-2-(3-phenylpropoxy)aniline" could be valuable in this field.
Safety and Hazards
While specific safety and hazard information for 5-Fluoro-2-(3-phenylpropoxy)aniline is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .
properties
IUPAC Name |
5-fluoro-2-(3-phenylpropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c16-13-8-9-15(14(17)11-13)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAPDRGHGPLSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281114 | |
| Record name | 5-Fluoro-2-(3-phenylpropoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(3-phenylpropoxy)aniline | |
CAS RN |
946716-75-2 | |
| Record name | 5-Fluoro-2-(3-phenylpropoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946716-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(3-phenylpropoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B3172206.png)









![Methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]-acetate](/img/structure/B3172300.png)